molecular formula C11H13N3 B584441 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) CAS No. 143262-60-6

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

Cat. No.: B584441
CAS No.: 143262-60-6
M. Wt: 187.246
InChI Key: MYPNNPDHLDZJRX-UHFFFAOYSA-N
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Description

“1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)” is a chemical compound that has been studied for its potential anxiolytic and analgesic properties . It is a derivative of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole .


Synthesis Analysis

The compound is synthesized by alkylation mainly in the 1H-tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2- a ]benzimidazole or its 8,9-dimethyl-substituted analog with 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .


Molecular Structure Analysis

The chemical structures of the compounds were clarified using the 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR) technique .


Chemical Reactions Analysis

The compounds were cyclized and synthesized earlier with 11-phenacyl-substituted diazepino [1,2- a ]benzimidazoles upon heating in concentrated HBr .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques such as 1H-NMR. For example, one of the derivatives of the compound was found to be pale yellow crystals with a melting point of 211–212°C .

Mechanism of Action

The high anxiolytic activity of the compound is explained by the combination of a pronounced interaction mainly with the benzodiazepine site of the GABA A receptor with a prominent interaction with both the specific and allosteric sites of the 5-HT 2A receptor .

Properties

CAS No.

143262-60-6

Molecular Formula

C11H13N3

Molecular Weight

187.246

IUPAC Name

3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole

InChI

InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13)

InChI Key

MYPNNPDHLDZJRX-UHFFFAOYSA-N

SMILES

C1CCN2C3=CC=CC=C3NC2=NC1

Synonyms

1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

Origin of Product

United States

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